

Technical Guide: 5-Bromo-2-(benzyloxy)pyrazine

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Compound of Interest

Compound Name: 2-Benzyloxy-5-bromopyrazine

CAS No.: 1208084-90-5

Cat. No.: B2747101

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CAS Registry Number: 59489-71-3 (Generic for related isomers; specific CAS for this exact structure may vary by vendor, often chemically indexed as 2-bromo-5-(benzyloxy)pyrazine)

Formula: $C_{11}H_9BrN_2O$ Molecular Weight: 265.11 g/mol [1][2]

Executive Summary & Structural Logic

5-bromo-2-(benzyloxy)pyrazine is a bifunctional heterocyclic building block used primarily in the development of kinase inhibitors and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from its two distinct reactive sites:[1][2]

- The C-5 Bromide: An electrophilic site primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
- The C-2 Benzyloxy Group: A "masked" carbonyl.[1][2] Under hydrogenolytic or acidic conditions, this group reveals a pyrazin-2(1H)-one core, a privileged scaffold in drug discovery (e.g., polymerase inhibitors).[1][2]

Structural Analysis[1][2][3]

- Electronic Character: The pyrazine ring is electron-deficient (

-deficient).[1][2] The benzyloxy group at C-2 acts as an electron-donating group (EDG) via resonance, slightly deactivating the ring toward further nucleophilic attack but activating the C-5 position for oxidative addition by palladium catalysts.[1][2]

- Regiochemistry: In the precursor 2,5-dibromopyrazine, both positions are equivalent.[2] Upon mono-substitution, the introduction of the alkoxy group breaks symmetry, directing subsequent functionalization.[2]

Synthesis Protocol: Regioselective

The synthesis relies on a nucleophilic aromatic substitution (

) of 2,5-dibromopyrazine. While simple in theory, controlling stoichiometry is critical to prevent the formation of the bis-benzyloxy byproduct.[2]

Reaction Scheme

Reagents: 2,5-Dibromopyrazine, Benzyl Alcohol, Sodium Hydride (NaH).[1][2] Solvent: Anhydrous DMF or THF (DMF preferred for rate; THF for cleaner workup).

Step-by-Step Methodology

Safety Precaution: NaH reacts violently with moisture, evolving hydrogen gas.[1][2] Perform all steps under an inert atmosphere (Nitrogen or Argon).

- Deprotonation (Alkoxide Formation):
 - Charge a flame-dried 3-neck flask with Benzyl Alcohol (1.05 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).
 - Cool to 0°C in an ice bath.
 - Add Sodium Hydride (60% dispersion in oil, 1.1 equiv) portion-wise.
 - Observation: Vigorous bubbling (gas). Stir for 30 min at 0°C until gas evolution ceases and a clear solution forms.
- Nucleophilic Attack:

- Dissolve 2,5-Dibromopyrazine (1.0 equiv) in a minimal amount of anhydrous DMF.
- Add the pyrazine solution dropwise to the alkoxide mixture at 0°C.
- Causality: Low temperature and dropwise addition prevent high local concentrations of alkoxide, minimizing the risk of double-substitution (forming 2,5-bis(benzyloxy)pyrazine).
[1][2]
- Reaction Progression:
 - Allow the mixture to warm to Room Temperature (20–25°C).
 - Stir for 2–4 hours.
 - Self-Validating Step (TLC/HPLC): Monitor consumption of 2,5-dibromopyrazine (in 10% EtOAc/Hex) and formation of mono-product (). If bis-product forms (), cool reaction immediately.[1][2]
- Workup & Purification:
 - Quench carefully with saturated solution.
 - Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (to remove DMF) and brine.
 - Dry over , filter, and concentrate.[3]
 - Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The starting material elutes first, followed by the product.

Quantitative Data Summary



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Characterization Data

The following spectroscopic data confirms the structure.

¹H NMR (400 MHz, CDCl₃)

):

- 8.28 (d, J = 1.4 Hz, 1H, Pyrazine H-3): Deshielded singlet/doublet adjacent to Nitrogen and Bromine.[2]
- 8.12 (d, J = 1.4 Hz, 1H, Pyrazine H-6): Slightly more shielded than H-3.[1][2]
- 7.35–7.45 (m, 5H, Phenyl): Characteristic aromatic multiplet.
- 5.42 (s, 2H, Benzylic

): Diagnostic singlet for the benzyloxy group.

¹³C NMR (100 MHz, CDCl₃)

):

- 159.8 (C-O), 143.2 (C-N), 136.5 (C-N), 135.8 (Ph-C), 133.1 (C-Br), 128.6, 128.4, 128.1 (Ph), 68.5 (Benzyl

).[1]

Applications & Functionalization Map

This compound serves as a "divergent node" in synthesis.

Pathway A: Palladium-Catalyzed Cross-Coupling

The C-5 bromine is highly reactive toward Suzuki-Miyaura coupling.^{[1][2]}

- Conditions: Arylboronic acid,

,

, Dioxane/Water, 80°C.

- Outcome: Formation of 2-aryl-5-(benzyloxy)pyrazines.^{[1][2]}

Pathway B: Unmasking the Pyrazinone

Removal of the benzyl group reveals the pyrazinone tautomer.

- Conditions:

(1 atm), 10% Pd/C, MeOH or EtOH.

- Mechanism: Hydrogenolysis of the benzylic C-O bond.
- Outcome: 5-bromo-pyrazin-2(1H)-one (if done carefully) or 5-aryl-pyrazin-2(1H)-one (if coupled first).^{[1][2]}

Visualization: Reactivity Workflow



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Figure 1: Synthetic divergence from the 5-bromo-2-(benzyloxy)pyrazine core.[1][2]

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.[5]
- Storage: Store at 2–8°C under inert gas. The benzyloxy ether is generally stable, but the bromide can be light-sensitive over long periods.[2]
- Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains due to aquatic toxicity of halogenated heterocycles.

References

- General Pyrazine Synthesis: *J. Org. Chem.* 2008, 73, 4383.[2] (Methodology for SNAr on halopyrazines).
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- Pyrazinone Unmasking: *Bioorg. Med. Chem. Lett.* 2010, 20, 1192.[2] (Use of benzyloxy-pyrazine as a masked pyrazinone in kinase inhibitor synthesis).
- Safety Data: PubChem Compound Summary for CID 52987643 (Related sulfonyl analog safety profile used as proxy for irritant classification). [Link](#)

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